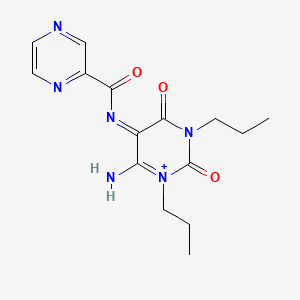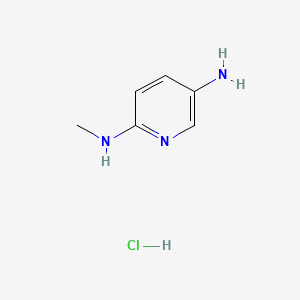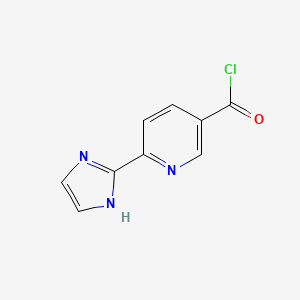
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) is a chemical compound with the molecular formula C10H19NO2 It is a derivative of morpholine, characterized by the presence of acetyl and dimethyl groups at specific positions on the morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) typically involves the acetylation of 2,6-dimethylmorpholine. The reaction can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually performed under reflux conditions to ensure complete acetylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove it entirely.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or deacetylated morpholine derivatives.
科学研究应用
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism by which Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyl and dimethyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. Detailed studies on its mechanism of action are necessary to fully understand its effects.
相似化合物的比较
Similar Compounds
Morpholine: The parent compound, lacking the acetyl and dimethyl groups.
4-Acetylmorpholine: A derivative with only the acetyl group.
2,6-Dimethylmorpholine: A derivative with only the dimethyl groups.
Uniqueness
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) is unique due to the combination of acetyl and dimethyl groups, which can confer distinct chemical and biological properties. This combination can enhance its reactivity and specificity in various applications compared to its simpler analogs.
属性
CAS 编号 |
115614-51-2 |
|---|---|
分子式 |
C8H15NO2 |
分子量 |
157.213 |
IUPAC 名称 |
1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethanone |
InChI |
InChI=1S/C8H15NO2/c1-6-4-9(8(3)10)5-7(2)11-6/h6-7H,4-5H2,1-3H3/t6-,7+ |
InChI 键 |
ITBIIJTXOBWJPI-KNVOCYPGSA-N |
SMILES |
CC1CN(CC(O1)C)C(=O)C |
同义词 |
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxybicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B568490.png)
![2,4,7,9,11,14-hexazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene](/img/structure/B568492.png)
![2-Methyl-6,8-dihydroimidazo[4,5-g][1,3]benzothiazole-7-thione](/img/structure/B568494.png)




![4-[(Benzyloxy)methyl]-2,2,4,5-tetramethyl-1,3-dioxolane](/img/structure/B568506.png)

